Product packaging for 1-Chloro-4-phenyldibenzo[b,d]furan(Cat. No.:)

1-Chloro-4-phenyldibenzo[b,d]furan

Cat. No.: B12936605
M. Wt: 278.7 g/mol
InChI Key: NRYIDNWSKONILR-UHFFFAOYSA-N
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Description

Significance of the Dibenzo[b,d]furan Skeleton in Organic Chemistry

The dibenzo[b,d]furan skeleton, which consists of two benzene (B151609) rings fused to a central furan (B31954) ring, is a key structural motif found in numerous biologically active compounds. wikipedia.orgontosight.ai This aromatic heterocyclic system is present in several notable natural products, including the ribisins, galanthamine, and even opiates like morphine. qub.ac.uk The ribisin family of polyoxygenated dibenzofuran (B1670420) derivatives has garnered particular interest for its potential in medicine. qub.ac.uk Isolated from the white rot fungus Phellinus ribis, certain ribisins have been shown to enhance the ability of nerve growth factor to promote neurite outgrowth, suggesting possible therapeutic applications for conditions such as stroke, brain trauma, and Alzheimer's disease. qub.ac.uk

Beyond its role in natural products, the dibenzo[b,d]furan core is valued for its physical and chemical properties. It is a thermally robust structure, a quality that has led to its use as a heat transfer agent. wikipedia.org Furthermore, it serves as a versatile precursor in the synthesis of pharmaceuticals; for example, it is the starting point for producing the drug furobufen (B1674283) through a Friedel-Crafts reaction. wikipedia.org In the realm of materials science, the unique optical and electronic properties conferred by the dibenzo[b,d]furan structure make its derivatives promising candidates for organic semiconductors. ontosight.aibeilstein-journals.org These materials are integral to the development of advanced electronic devices like organic field-effect transistors (OFETs). beilstein-journals.org

Table 1: Properties of Dibenzo[b,d]furan

Property Value
Chemical Formula C₁₂H₈O
Molar Mass 168.19 g/mol
Appearance White crystalline powder
Melting Point 81 to 85 °C
Boiling Point 285 °C

Data sourced from Wikipedia. wikipedia.org

Overview of Halogenated and Phenyl-Substituted Dibenzo[b,d]furans

The modification of the dibenzo[b,d]furan skeleton through the introduction of halogen atoms or phenyl groups gives rise to compounds with distinct characteristics and areas of scientific interest.

Halogenated Dibenzo[b,d]furans: Halogenated derivatives of dibenzo[b,d]furan are a significant class of compounds, primarily studied for their environmental impact. ontosight.ai Polychlorinated dibenzofurans (PCDFs) and polybrominated dibenzofurans (PBDFs), along with mixed halogenated (PXDFs) congeners containing both chlorine and bromine, are recognized as persistent environmental pollutants. ontosight.aigreenpeace.to These compounds are not produced intentionally but are formed as unintentional byproducts in various industrial and thermal processes, such as waste incineration and the manufacturing of certain chemicals. greenpeace.tonih.gov Due to their environmental persistence and potential toxicity, they are a subject of ongoing research and regulatory concern. ontosight.aigreenpeace.to The number and position of the halogen atoms on the dibenzofuran ring system alter the physical and chemical properties of the molecule, including its solubility and reactivity. ontosight.ai

Phenyl-Substituted Dibenzo[b,d]furans: The introduction of phenyl groups to the dibenzo[b,d]furan core leads to compounds often explored for their applications in materials science. Phenyl-substituted dibenzofurans can be key components in the design of materials for organic electronics. For instance, 4-phenyldibenzo[b,d]furan has been synthesized as a ligand for use in heteroleptic iridium complexes, which are employed as phosphorescent emitters in organic light-emitting diodes (OLEDs). google.com The incorporation of the dibenzofuran moiety can impart desirable properties, such as high thermal stability and specific electronic characteristics, to these advanced materials. google.com

Research Landscape of 1-Chloro-4-phenyldibenzo[b,d]furan

Specific research focused exclusively on this compound is limited in the public domain. However, its chemical structure—combining a chloro-substituent and a phenyl-substituent on the dibenzofuran framework—places it at the intersection of the two classes described above.

Given the properties of related compounds, this compound may possess characteristics relevant to materials science, similar to other phenyl-substituted dibenzofurans used in OLEDs. Simultaneously, as a chlorinated aromatic compound, its environmental and toxicological profile would be of interest, aligning with research on halogenated dibenzofurans. The lack of extensive dedicated studies suggests it is a compound that represents an area open for future investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11ClO B12936605 1-Chloro-4-phenyldibenzo[b,d]furan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H11ClO

Molecular Weight

278.7 g/mol

IUPAC Name

1-chloro-4-phenyldibenzofuran

InChI

InChI=1S/C18H11ClO/c19-15-11-10-13(12-6-2-1-3-7-12)18-17(15)14-8-4-5-9-16(14)20-18/h1-11H

InChI Key

NRYIDNWSKONILR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(C=C2)Cl)C4=CC=CC=C4O3

Origin of Product

United States

Synthetic Methodologies for 1 Chloro 4 Phenyldibenzo B,d Furan and Analogous Dibenzofuran Architectures

Strategies for Constructing the Dibenzo[b,d]furan Ring System

The synthesis of the dibenzofuran (B1670420) core is a central theme in the preparation of compounds like 1-Chloro-4-phenyldibenzo[b,d]furan. Several intramolecular cyclization strategies have been developed to efficiently form the furan (B31954) ring fused between two phenyl rings.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a key method for forming the dibenzofuran skeleton. This approach involves the formation of an oxygen-carbon bond or a carbon-carbon bond within a single molecule to create the fused furan ring.

One of the most established and convenient methods for synthesizing dibenzofurans is the acid-catalyzed dehydration of 2,2′-dihydroxybiphenyls. thieme-connect.devdoc.pub This reaction typically involves heating the biphenyl (B1667301) precursor in the presence of a strong acid, which facilitates the elimination of a water molecule to form the furan ring. vdoc.pub A variety of acidic catalysts can be employed, including perfluorinated resinsulfonic acid (Nafion-H), which has been shown to be effective for this transformation. acs.org This method is a popular route due to the accessibility of the starting 2,2′-dihydroxybiphenyls. thieme-connect.de

A key step in a concise stereoselective total synthesis of δ-trans-tocotrienoloic acid, a natural polymerase β inhibitor, is an acid-catalyzed cyclodehydration reaction. nih.gov

Table 1: Examples of Acid-Catalyzed Cyclodehydration

Starting MaterialCatalystProductYield (%)Reference
2,2′-DihydroxybiphenylH+DibenzofuranHigh thieme-connect.devdoc.pub
Substituted 2,2′-DihydroxybiphenylsNafion-HSubstituted DibenzofuransNot Specified acs.org
Dihydroxylated Biphenyl PrecursorAcidδ-trans-tocotrienoloic acidNot Specified nih.gov

Base-catalyzed nucleophilic displacement offers another route to the dibenzofuran core. thieme-connect.de This method typically involves a 2-hydroxy-2'-substituted biphenyl where the substituent at the 2' position is a good leaving group. In the presence of a base, the hydroxyl group is deprotonated, and the resulting phenoxide attacks the carbon bearing the leaving group, leading to intramolecular cyclization. thieme-connect.de This strategy has been utilized in a one-pot, two-step procedure where o-bromophenols react with acceptor-substituted fluorobenzenes in the presence of potassium carbonate. The reaction proceeds via a nucleophilic aromatic substitution followed by a palladium-catalyzed intramolecular aryl-aryl coupling to yield substituted dibenzofurans. vdoc.pub

In a one-pot, four-step procedure, fluoroarenes and 2-bromophenyl acetates are converted to dibenzofurans. This process involves a directed ortho-lithiation, zincation, Negishi cross-coupling, in situ deprotection of the acyl group, and a subsequent intramolecular SNAr reaction. nih.gov

The cyclization of 2-amino-2′-methoxybiphenyls represents a promising, though less explored, pathway to dibenzofurans. thieme-connect.de This method involves the concomitant demethylation and cyclization of the starting material. thieme-connect.de The availability of transition-metal-catalyzed coupling reactions has made the synthesis of the requisite 2-amino-2′-methoxybiphenyls more accessible, thereby increasing the potential of this route. thieme-connect.de In one study, the reaction of 2-amino-2′-methoxybiphenyl over calcium oxide at high temperatures yielded dibenzofuran as one of the products, alongside carbazole, 4-hydroxycarbazole, and phenanthridine. researchgate.netsci-hub.se

The oxidative cyclization of diaryl ethers is another significant strategy for forming dibenzofurans. nih.gov This approach involves the intramolecular formation of a carbon-carbon bond. Palladium catalysts are often employed to mediate this transformation. nih.gov For instance, palladium-catalyzed oxidative cyclization of diaryl ethers has been successfully used to prepare dibenzofurans. nih.gov A method using reusable Pd/C under ligand-free conditions has been developed for the synthesis of dibenzofurans from o-iododiaryl ethers. organic-chemistry.org Furthermore, palladium catalysis can facilitate the intramolecular cyclization of ortho-diazonium salts of diaryl ethers to produce dibenzofurans. organic-chemistry.org

2-Arylphenols can also undergo intramolecular C-H bond activation and C-O bond formation to yield dibenzofuran derivatives. This reaction is catalyzed by palladium in the presence of tert-butyl peroxybenzoate as an oxidant. nih.gov

A more modern approach to dibenzofuran synthesis involves a photoinduced intramolecular cyclization through an electron transfer mechanism, specifically the SRN1 (substitution nucleophilic radical) reaction. acs.orgnih.govfigshare.com This method has been demonstrated as a powerful tool for synthesizing various heterocycles. acs.orgnih.govfigshare.com One strategy involves a three-step process: bromination of o-arylphenols, Suzuki-Miyaura cross-coupling, and finally, a photoinduced cyclization to yield the substituted dibenzofurans. acs.orgnih.govfigshare.com A key advantage of this photochemical approach is that it can be performed as a metal-free procedure without the need for a photocatalyst. acs.orgnih.govfigshare.com The formation of the new C-O bond proceeds through radical and radical anion intermediates. acs.org

Table 2: Comparison of Dibenzofuran Synthesis Strategies

Synthetic StrategyKey TransformationCatalyst/ReagentsAdvantages
Acid-Catalyzed CyclodehydrationDehydration of 2,2′-dihydroxybiphenylsStrong acids (e.g., Nafion-H)Convenient, utilizes accessible starting materials. thieme-connect.devdoc.pubacs.org
Base-Catalyzed Nucleophilic DisplacementIntramolecular SNArBase (e.g., K2CO3), Pd catalystOne-pot procedures are possible. vdoc.pubnih.gov
Cyclization of 2-Amino-2′-methoxybiphenylsDemethylation and cyclizationHigh temperature, CaOPotential for diversification. thieme-connect.deresearchgate.netsci-hub.se
Oxidative Cyclization of Diaryl EthersC-C bond formationPd catalysts, oxidantsEffective for various diaryl ether precursors. nih.govorganic-chemistry.orgnih.gov
Photoinduced Intramolecular Cyclization (SRN1)Radical C-O bond formationUV lightCan be metal-free and photocatalyst-free. acs.orgnih.govfigshare.com

Annulation of Benzofuran (B130515) Derivatives

The construction of one of the benzene (B151609) rings onto a benzofuran scaffold, a process known as annulation, is a significant strategy for synthesizing dibenzofurans. thieme-connect.de This approach can be accomplished in various ways, sometimes requiring a final oxidation step to achieve the fully aromatic dibenzofuran system. thieme-connect.de

Recent developments have provided more efficient methods. For instance, a novel approach involves the reaction of 2-nitrobenzofurans with alkylidene malononitriles. This method facilitates the creation of a wide variety of highly functionalized dibenzofurans in moderate to excellent yields without the need for a metal catalyst. researchgate.net The utility of this strategy has been demonstrated through successful gram-scale synthesis and further chemical modifications of the resulting products. researchgate.net Another one-pot method for producing functionalized bis-sulfonyl dibenzofurans involves the benzannulation of α-sulfonyl o-hydroxyacetophenones with 1,4-dichloro-2-butyne, mediated by potassium carbonate under an air atmosphere. researchgate.net

Rearrangement of Other Ring Systems to Dibenzofurans

The dibenzofuran skeleton can also be formed through the rearrangement of other tricyclic ring systems. thieme-connect.de One such method involves the acid-catalyzed rsc.orgrsc.org-sigmatropic rearrangement of O-aryloximes to form tetrahydrodibenzofuran ring systems. researchgate.netnih.gov This methodology has been successfully applied to prepare 8-amido-2-amino-1,2,3,4-tetrahydro-dibenzofurans, including analogues containing fluorine substituents at various positions. nih.gov

Another example is the Fries rearrangement, which can be induced either thermally with a Lewis acid catalyst or photochemically. The Fries rearrangement of dibenzofuran-2-yl ethanoate has been investigated as a route to produce o-hydroxyacetyldibenzofurans. uminho.pt The photochemical reaction proceeds through the homolytic cleavage of the excited singlet state, forming aryloxy and acyl radical pairs within a solvent cage. uminho.pt Careful selection of the reaction conditions allows for viable synthetic routes to specific ortho-acylated hydroxydibenzofurans. uminho.pt

Furan Ring Synthesis Approaches (e.g., Feist–Benary Synthesis and Subsequent Aromatization)

The most widely utilized strategy for synthesizing dibenzofurans involves the formation of the central furan ring. thieme-connect.de This can be achieved by forming a C-C bond from a suitably substituted diphenyl ether. thieme-connect.de

One classic method is the Feist–Benary furan synthesis. thieme-connect.de This reaction involves the condensation of a C-C-O fragment with a C-C fragment. However, a significant drawback of this approach for dibenzofuran synthesis is that it typically yields octahydrodibenzofurans, which then require harsh oxidation conditions to be converted into the desired aromatic system. thieme-connect.de

A more direct and widely studied method involves the cyclization of diphenyl ethers. This can be accomplished through various means, including dehydrogenative coupling of diphenyl ethers using a catalytic amount of palladium acetate (B1210297) under oxygen pressure. rsc.orgatamanchemicals.com

Transition Metal-Catalyzed Synthetic Routes to Substituted Dibenzofurans

Transition metal catalysis, particularly using palladium, offers highly efficient and versatile routes to substituted dibenzofurans. These methods often proceed under milder conditions and with greater functional group tolerance than traditional approaches. organic-chemistry.orgorganic-chemistry.org

Palladium-Catalyzed Approaches

Palladium catalysts are instrumental in modern organic synthesis, enabling the formation of dibenzofurans through various cyclization strategies. rsc.orgorganic-chemistry.orgnih.gov These include the intramolecular cyclization of diaryl ethers and the dehydrogenative ring closure of diphenyl ethers. rsc.orgorganic-chemistry.org An approach developed by McGlacken and colleagues for synthesizing electron-rich dibenzofurans uses tetraalkylammonium salts, specifically NBu₄OAc, which serve as the solvent, ligand, and base in conjunction with a Pd(OAc)₂ catalyst. chemistryviews.org This method provides a simple and efficient route to these challenging targets in good to excellent yields. chemistryviews.org

A highly efficient, two-step, one-pot procedure has been developed for the synthesis of a variety of dibenzofurans. nih.govorganic-chemistry.orgnih.gov This method involves the initial cross-coupling of o-iodophenols with silylaryl triflates in the presence of cesium fluoride (B91410) (CsF) to generate O-arylated intermediates. nih.govorganic-chemistry.org These intermediates then undergo an in-situ intramolecular palladium-catalyzed cyclization to yield the final dibenzofuran products. nih.govorganic-chemistry.orgnih.gov

This reaction tolerates a range of functional groups and generally produces good to excellent yields. organic-chemistry.orgnih.govorganic-chemistry.org The process typically involves reacting the o-iodophenol with the silylaryl triflate and CsF in acetonitrile (B52724) at room temperature, followed by the addition of the palladium catalyst, such as palladium acetate (Pd(OAc)₂), and heating. organic-chemistry.org This methodology overcomes several limitations of older methods, such as the need for multiple steps, harsh conditions, and low yields. organic-chemistry.org

Table 1: Synthesis of Dibenzofurans via Pd-Catalyzed Cyclization of o-Iodophenols
Entryo-IodophenolSilylaryl TriflateYield (%)Citation
1o-Iodophenol2-(Dimethyl(phenyl)silyl)phenyl trifluoromethanesulfonate70 nih.gov
2o-Iodophenol2-(Dimethyl(phenyl)silyl)-4-methoxyphenyl trifluoromethanesulfonate67 nih.gov
34-Methyl-o-iodophenol2-(Dimethyl(phenyl)silyl)phenyl trifluoromethanesulfonate75 nih.gov
44-Chloro-o-iodophenol2-(Dimethyl(phenyl)silyl)phenyl trifluoromethanesulfonate71 nih.gov
55-Methyl-o-iodophenol2-(Dimethyl(phenyl)silyl)phenyl trifluoromethanesulfonate81 nih.gov

Beyond being synthetic targets, dibenzofuran derivatives serve as important scaffolds for ligands in catalysis. rsc.orglookchem.comrsc.org New palladium N-heterocyclic carbene (NHC) catalysts based on dibenzofuran and dibenzothiophene (B1670422) have been developed and characterized. rsc.orglookchem.comrsc.org

These dibenzofuran-based Pd-NHC catalysts have demonstrated high efficiency in important carbon-carbon bond-forming reactions. rsc.orglookchem.com For example, one such catalyst, designated D1 , has proven to be highly effective in the Suzuki–Miyaura cross-coupling of heterocyclic bromides with boronic acids. rsc.orglookchem.com It is also capable of facilitating the direct C-H bond functionalization of benzoxazoles with substituted bromo derivatives to afford diverse arylated products. rsc.orglookchem.com The development of these catalysts highlights the utility of the dibenzofuran framework in creating robust and efficient catalytic systems for constructing complex organic molecules. rsc.orglookchem.comrsc.org

Copper-Catalyzed Approaches (e.g., Oxygen-Iodine Exchange from Cyclic Diaryliodonium Triflates)

A highly efficient method for synthesizing the dibenzofuran core involves a copper-catalyzed cyclization of cyclic diaryliodonium triflates. acs.orgnih.govacs.org This approach utilizes water as the oxygen source in an oxygen-iodine exchange process. acs.orgacs.org The reaction proceeds effectively in the presence of a copper catalyst, yielding a variety of dibenzofuran derivatives in good to excellent yields. nih.govacs.org

The proposed mechanism for this transformation begins with the oxidative addition of the cyclic diaryliodonium salt to a Cu(I) species, forming an intermediate that contains an intramolecular iodobenzene. acs.org This is followed by a ligand exchange with water. Subsequent steps lead to the formation of the dibenzofuran ring structure. acs.org Researchers found that while the reaction can proceed in various solvents, using pure water as the solvent significantly improves yields, with reaction times of 12 to 24 hours at 100 °C proving optimal. acs.org

This methodology has been successfully applied to synthesize a range of substituted dibenzofurans. acs.orgekb.eg For instance, substrates with electron-donating groups like methoxy (B1213986) and electron-withdrawing groups such as trifluoromethyl have been effectively converted to their corresponding dibenzofuran products. acs.org

Table 1: Examples of Copper-Catalyzed Synthesis of Dibenzofurans

Substrate (Diaryliodonium Triflate) Product Yield Reference
Unsubstituted Dibenzo[b,d]furan 96% acs.org
3-Methoxy substituted 3-Methoxydibenzo[b,d]furan 87% acs.org
3-(Trifluoromethyl) substituted 3-(Trifluoromethyl)dibenzo[b,d]furan 59% acs.org
4-Methyl substituted 4-Methyldibenzo[b,d]furan 85% acs.org
4-Propyl substituted 4-Propyldibenzo[b,d]furan 84% acs.org
Benzo[1,2-b:4,5-b′]bisbenzofuran precursor Benzo[1,2-b:4,5-b′]bisbenzofuran 72% acs.org

Reaction conditions: diaryliodonium salt (0.1 mmol), CuI (0.05 equiv), Ligand L4 (0.1 equiv), K₂CO₃ (2.0 equiv), H₂O (2.0 mL), 100 °C, 24 h.

Iron-Catalyzed Aryl-Aryl Cross-Coupling for Dibenzofuranol Derivatives

Iron catalysis provides an economical and environmentally friendly alternative for constructing dibenzofuran systems. A notable application is the iron-catalyzed aryl-aryl cross-dehydrogenative coupling (CDC) to synthesize 1-(2-aminophenyl)dibenzo[b,d]furan-2-ol derivatives. rsc.orgresearchgate.net This strategy has been extended to create a library of novel anilinodibenzofuranols. rsc.orgresearchgate.net

The reaction typically involves coupling substituted dibenzofuran-2-ols with various anilines using an iron catalyst, such as iron(III) chloride (FeCl₃), and an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net The process demonstrates good functional group tolerance, although the electronic nature of the substituents on the aniline (B41778) can influence product yields. researchgate.net For example, anilines with electron-donating groups generally provide better yields than those with electron-withdrawing groups. researchgate.net This methodology highlights the utility of iron catalysis in forming C-C bonds for the synthesis of complex heterocyclic structures. rsc.org

Directed Functionalization in the Synthesis of Substituted Dibenzofurans

The precise introduction of substituents onto the dibenzofuran scaffold is crucial for tuning the molecule's properties. Directed functionalization strategies allow for regioselective modifications, which are essential for synthesizing specific isomers like this compound.

Nitration Concurrent with Dibenzofuran Ring Formation

A remarkable one-pot synthesis allows for the concurrent formation of the dibenzofuran ring and nitration at the C4 position. psu.edursc.org This transition-metal-free method involves the double functionalization of 2'-amino-biphenyl-2-ols using sodium nitrite (B80452) (NaNO₂) in a mixture of trifluoroacetic acid (TFA) and water. psu.edursc.orgresearchgate.net

Interestingly, this reaction exhibits high regioselectivity, with the nitro group being introduced exclusively onto the phenol-derived ring of the biphenyl precursor, leading to 4-nitrodibenzofuran (B3057948) derivatives. psu.eduresearchgate.net The proposed mechanism suggests a process that combines nitration of the electron-rich phenol (B47542) ring followed by a Sandmeyer-type reaction, where the amino group is diazotized and subsequently displaced to facilitate the cyclization and formation of the furan ring. psu.edursc.org This method avoids the direct nitration of dibenzofuran, which typically yields a mixture of 2- and 3-nitro isomers and makes the 4-nitro derivative difficult to obtain. researchgate.net The resulting 4-nitrodibenzofurans are valuable intermediates that can be further functionalized. psu.edursc.org For example, the nitro group can be reduced to an amine or used in further cross-coupling reactions. psu.edu

Table 2: Synthesis of 4-Nitro-dibenzofurans

Product Yield Reference
2-Chloro-4-nitrodibenzo[b,d]furan 69% psu.edu
4-Nitro-2-phenyldibenzo[b,d]furan - psu.edu

The synthesis of 4-nitro-2-phenyldibenzo[b,d]furan is mentioned as a precursor for further reactions, with its synthesis implied by the general methodology.

Regioselective Introduction of Halogen and Phenyl Substituents

To achieve the specific substitution pattern of this compound, regioselective methods for introducing both a chlorine atom and a phenyl group are necessary.

Halogenation: The regioselective halogenation of arenes and heterocycles can be achieved using various reagents and catalysts. researchgate.net For dibenzofurans, electrophilic aromatic substitution reactions are influenced by the electron density of the different positions on the rings. psu.edu Copper-catalyzed methods have been developed for the regioselective halogenation of aromatic compounds, often utilizing a directing group to control the position of substitution. mdpi.combeilstein-journals.org For instance, a CuI-mediated cascade reaction of o-arylphenols can lead to iodinated dibenzofurans, where C-H iodination occurs simultaneously with the cyclization to form the dibenzofuran core. beilstein-journals.org The position of halogenation is typically directed by the substitution pattern of the starting materials.

Phenylation: The introduction of a phenyl group at a specific position, such as C4, is commonly accomplished through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a powerful tool for this purpose. conicet.gov.argoogle.com A typical synthesis would involve the preparation of a halogenated dibenzofuran, such as 4-iododibenzo[b,d]furan, which can then be coupled with phenylboronic acid in the presence of a palladium catalyst and a suitable base to yield 4-phenyldibenzo[b,d]furan. google.com

The synthesis of this compound would likely involve a multi-step sequence combining these regioselective techniques. For example, a chlorinated biphenyl precursor could undergo cyclization, followed by a regioselective Suzuki coupling at the 4-position. Alternatively, a pre-formed 4-phenyldibenzofuran (B1599384) could be subjected to a regioselective chlorination reaction to install the chlorine atom at the C1 position.

Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, detailed experimental data for the advanced spectroscopic and structural characterization of the specific chemical compound This compound could not be located.

The requested information, including detailed research findings and data tables for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR/Raman), is not present in the searched scientific papers and chemical databases for this specific isomer.

While general information and spectroscopic data are available for the broader class of halogenated and phenylated dibenzofurans, as well as for other specific isomers, these data are not directly applicable to this compound. The precise positioning of the chloro and phenyl substituents on the dibenzo[b,d]furan skeleton significantly influences the spectroscopic properties, making extrapolation from other isomers scientifically unsound for a detailed and accurate characterization.

For instance, data has been published for related compounds such as 8-Chloro-2,4-di-p-tolyldibenzo[b,d]furan rsc.org, 2-Chloro-4-nitrodibenzo[b,d]furan psu.edu, and 7-Chloro-1-phenyldibenzo[b,d]furan nih.gov, but each of these would present unique spectral patterns distinct from the requested compound.

Basic chemical identifiers and computed properties for this compound are available from chemical suppliers, indicating its existence.

Table 1. Computed Properties for this compound

PropertyValueSource
CAS Number 2379717-87-8 echemi.com
Molecular Formula C₁₈H₁₁ClO echemi.com
Molecular Weight 278.7 g/mol echemi.com
Exact Mass 278.0498427 Da nih.govechemi.com

Due to the absence of specific, experimentally-derived spectroscopic data in the reviewed literature, it is not possible to generate the requested authoritative article with the required detailed analysis for each specified subsection.

Advanced Spectroscopic and Structural Characterization of 1 Chloro 4 Phenyldibenzo B,d Furan

X-ray Crystallography for Solid-State Structure Determination

Table 1: Illustrative Crystallographic Data for a Dibenzofuran (B1670420) Derivative This table presents hypothetical data based on typical values for organic compounds to illustrate the nature of crystallographic information.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.0 Å, b = 20.3 Å, c = 9.3 Å
α = 90°, β = 97.5°, γ = 90°
Volume (V) 1500 ų
Molecules per Unit Cell (Z) 4
Calculated Density (Dc) 1.30 g/cm³

This data is illustrative and not specific to 1-Chloro-4-phenyldibenzo[b,d]furan.

Establishing Positional Isomerism (e.g., Nitro Group Placement)

One of the critical applications of X-ray crystallography in organic chemistry is the unambiguous determination of positional isomerism. adichemistry.comrsc.org For polysubstituted aromatic systems like dibenzo[b,d]furan, chemical synthesis can often lead to a mixture of isomers, or the exact position of a newly introduced functional group may be uncertain. Spectroscopic methods like NMR can suggest the substitution pattern, but X-ray diffraction provides conclusive proof.

Research on the nitration of dibenzofuran derivatives demonstrates this capability. The electrophilic substitution of a nitro group (-NO₂) can occur at several positions on the dibenzofuran core. psu.edu The reactivity of the positions in dibenzofuran towards electrophilic substitution generally follows the order 3 > 2 > 1 > 4. psu.edu However, the presence of existing substituents, such as the chloro and phenyl groups in the target molecule, directs the position of incoming groups in ways that can be difficult to predict with certainty.

In a study involving the double functionalization of 2'-amino-biphenyl-2-ols to form 4-nitrodibenzofurans, X-ray crystal structure analysis was essential to establish the position of the nitro group. psu.edu Similarly, the selective nitration of a dibenzofuran derivative to produce a 9-nitro derivative was confirmed through structural studies. acs.org By providing the precise coordinates of every atom, the crystallographic data leaves no ambiguity as to which carbon atom of the dibenzofuran skeleton the nitro group is attached. This definitive assignment is crucial for confirming reaction mechanisms and for the correct identification of the synthesized compound. psu.edu This ability to distinguish between, for example, 2-nitro, 3-nitro, and 4-nitro isomers is a key strength of the crystallographic method.

Applications of Substituted Dibenzofurans with Relevance to 1 Chloro 4 Phenyldibenzo B,d Furan

Catalysis

Role in Cross-Coupling Reactions

Substituted dibenzofurans are valuable scaffolds in organic synthesis, largely due to their utility in various cross-coupling reactions. These reactions are fundamental in the creation of complex organic molecules by forming new carbon-carbon bonds. The specific substitution pattern on the dibenzofuran (B1670420) core, such as in 1-Chloro-4-phenyldibenzo[b,d]furan, can influence the reactivity and selectivity of these transformations.

One of the most prominent applications of substituted dibenzofurans is in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction pairs an organoboron compound with an organohalide. Halogenated dibenzofurans, including chlorinated derivatives, serve as the organohalide partner. For instance, a study on the synthesis of bi- and tri-functionalized dibenzofurans demonstrated their successful application in selective Suzuki-Miyaura cross-coupling reactions. The presence of different functional groups allows for sequential and site-selective couplings, enabling the construction of elaborate molecular architectures. The chloro-substituent in this compound provides a reactive site for such couplings, allowing for the introduction of additional chemical moieties.

Another significant cross-coupling method is the Negishi cross-coupling reaction , which involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. An efficient one-pot procedure for the synthesis of benzofuropyridines and dibenzofurans utilizes a Negishi cross-coupling step. acs.org This methodology involves the reaction of a zincated fluoroarene with a 2-bromophenyl acetate (B1210297), showcasing the versatility of halogenated precursors in forming complex heterocyclic systems. acs.org The chloro- and phenyl- groups in this compound can direct and influence the outcomes of such coupling reactions, making it a potentially valuable building block.

The synthesis of substituted dibenzofurans often involves cross-coupling reactions themselves. For example, one synthetic strategy involves a Suzuki-Miyaura cross-coupling to form a substituted biphenyl (B1667301) precursor, which then undergoes an intramolecular cyclization to form the dibenzofuran ring. conicet.gov.arnih.gov This highlights the dual role of cross-coupling reactions in both the synthesis and subsequent functionalization of the dibenzofuran core.

Table 1: Examples of Cross-Coupling Reactions Involving Substituted Dibenzofurans

Cross-Coupling Reaction Catalyst Reactants Product Type Relevance to this compound
Suzuki-Miyaura Palladium complexes Halogenated dibenzofuran, Boronic acid Biaryl compounds, Functionalized dibenzofurans The chloro-substituent serves as a reactive handle for coupling.
Negishi Nickel or Palladium complexes Halogenated dibenzofuran, Organozinc reagent Functionalized dibenzofurans, Complex heterocycles The chloro-substituent can participate in the coupling reaction.
Heck Palladium complexes Halogenated dibenzofuran, Alkene Alkenylated dibenzofurans The chloro-substituent can act as the leaving group.

Fuel Markers

Substituted dibenzofurans, including chlorinated and phenylated derivatives, have been identified as important compounds in the analysis of fossil fuels and their combustion byproducts. acs.orguj.edu.pl Their presence, distribution, and isomeric ratios can serve as "markers" to provide valuable information about the origin, maturity, and environmental impact of these fuels. uj.edu.plcup.edu.cn

Phenyldibenzofurans (PhDBFs) have been detected in various geological samples, including crude oils and sedimentary rocks. uj.edu.plcup.edu.cn The distribution of different PhDBF isomers can be indicative of the thermal maturity of the source rock. uj.edu.pl For example, the relative abundance of thermodynamically more stable isomers increases with the maturity of the petroleum. cup.edu.cn The specific structure of this compound, with its defined substitution pattern, could potentially serve as a highly specific marker for certain types of crude oil or refined products.

Chlorinated dibenzofurans (CDFs) are well-known environmental contaminants that can be formed during the combustion of fuels containing chlorine. acs.orgnih.gov The presence and pattern of CDFs in environmental samples can be used to trace sources of pollution from activities such as waste incineration and the burning of fossil fuels. acs.org The analysis of chlorinated dibenzofurans is often carried out using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) to identify and quantify specific congeners. epa.gov The unique mass spectrum and chromatographic behavior of this compound would allow for its identification and quantification, potentially linking it to specific fuel sources or combustion conditions.

While direct studies utilizing this compound as a fuel marker are not prevalent in the reviewed literature, the established principles for using substituted dibenzofurans in this context strongly suggest its potential utility. The combination of both a chloro and a phenyl substituent on the dibenzofuran skeleton provides a unique chemical signature that could be exploited for forensic environmental investigations and for characterizing fuel compositions.

Table 2: Relevance of Substituted Dibenzofurans as Fuel Markers

Compound Class Marker Type Information Provided Analytical Techniques Relevance of this compound
Phenyldibenzofurans (PhDBFs) Maturity Marker Thermal maturity of crude oil and source rocks. uj.edu.plcup.edu.cn Gas Chromatography-Mass Spectrometry (GC-MS) The specific isomer could serve as a unique maturity indicator.
Chlorinated Dibenzofurans (CDFs) Source Marker Identification of combustion sources and environmental contamination. acs.orgnih.gov High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) Its presence could indicate specific fuel compositions or combustion processes.

Environmental Occurrence, Fate, and Analytical Methodologies for Identification of Phenylated Chlorodibenzofurans

Occurrence in Environmental Matrices (e.g., Sedimentary Rocks, Dust)

Phenylated dibenzofurans are oxygen-containing heterocyclic compounds that have been identified in sedimentary deposits. cup.edu.cn A significant finding was the first-time identification of all four PhDBF isomers in coal samples from the Xihu Depression and the Ordos Basin. cup.edu.cn Coal, being a sedimentary rock, serves as a key environmental matrix for these compounds. The presence of PhDBFs in these formations suggests their generation during the diagenetic or early catagenetic stages of organic matter transformation. cup.edu.cn

The distribution of PhDBF isomers in these high-maturity coals (with vitrinite reflectance > 1.0 %Ro) shows that with increasing maturity, the relative abundances of 2-phenyldibenzofuran (B1625481) (2-PhDBF) and 3-phenyldibenzofuran (B1622423) (3-PhDBF) increase compared to 4-phenyldibenzofuran (B1599384) (4-PhDBF). cup.edu.cn This is attributed to the greater thermodynamic stability of the 2- and 3-isomers over the 1- and 4-isomers, where steric hindrance from the phenyl group at the C-1 or C-4 position leads to instability. cup.edu.cn

While specific studies on 1-Chloro-4-phenyldibenzo[b,d]furan in dust are not available, the parent class of compounds, PCDFs, are known to be widespread environmental contaminants found in air, soil, and sediment. researchgate.net They have a strong tendency to adsorb onto particulate matter, including dust, which facilitates their transport and deposition. scielo.brmdpi.com

Table 1: Occurrence of Phenylated Dibenzofuran (B1670420) (PhDBF) Isomers in Coals

Isomer Occurrence Verified in Coal Geochemical Significance
1-Phenyldibenzofuran Yes Thermodynamically less stable due to steric hindrance. cup.edu.cn
2-Phenyldibenzofuran Yes Abundance increases with coal maturity. cup.edu.cn
3-Phenyldibenzofuran Yes Abundance increases with coal maturity. cup.edu.cn

Formation during Combustion and Industrial Processes

Phenylated dibenzofurans are believed to form through several pathways. Geochemically, they may be derived from the oxidation of organic matter in sedimentary rocks during diagenesis and catagenesis. cup.edu.cn Another proposed pathway involves the pyrolysis of dibenzofuran, where PhDBFs act as intermediates in the formation of more condensed aromatic compounds like benzobisbenzofuran. cup.edu.cn

More broadly, PCDFs are unintentional by-products of nearly all combustion processes that involve carbon, oxygen, hydrogen, and chlorine. inchem.org Key industrial and thermal processes that form PCDFs include:

Waste Incineration: Municipal, industrial, and medical waste incinerators are significant sources. inchem.orgcpcb.nic.in

Metallurgical Industries: Processes like metal recycling and refining, particularly those involving copper, can generate PCDFs. inchem.org

Chemical Manufacturing: The production of chlorinated chemicals, such as chlorophenols, polychlorinated biphenyls (PCBs), and certain pesticides, can lead to the formation of PCDF impurities. cpcb.nic.innih.gov For example, during the production of 1,4-dichlorobenzene, pentachlorodibenzofurans (P5CDFs) and hexachlorodibenzofurans (H6CDFs) have been identified as the main PCDF congeners. nih.gov

Pulp and Paper Bleaching: The use of chlorine for bleaching pulp was historically a source of PCDFs. inchem.orgcpcb.nic.in

Fuel Combustion: The burning of fossil fuels (coal, oil) and wood can release PCDFs. inchem.org

The primary formation mechanisms are precursor condensation and de novo synthesis. In precursor pathways, chlorinated aromatic compounds like chlorophenols or chlorobenzenes undergo condensation to form the dibenzofuran structure. nih.goviafss.orgdioxin20xx.org For instance, the gas-phase reaction of a chlorophenoxy radical with a chlorobenzene (B131634) molecule can lead to PCDF formation. iafss.org

Analytical Methodologies for Detection and Quantification

The analysis of PCDFs, including phenylated congeners, in complex environmental samples requires highly sensitive and specific methods to separate them from numerous interfering compounds. epa.gov

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the standard and most reliable technique for the isomer-specific analysis of PCDDs and PCDFs. epa.gov This method provides the necessary selectivity and sensitivity to detect these compounds at trace levels (parts-per-trillion or lower). epa.gov For PhDBFs, their identification in coal samples was confirmed through the use of commercially available standards, a process typically reliant on GC-MS for definitive structural confirmation and separation of isomers. cup.edu.cn The mass fragmentation patterns of PCDF isomers, when analyzed by MS, can be highly specific, allowing for the unambiguous assignment of the substituent positions on the molecule. nih.gov

Before instrumental analysis, samples must undergo extensive preparation to extract the target analytes and remove interfering substances. The process is critical for achieving accurate results and typically involves multiple steps:

Extraction: The initial step is to extract the PCDFs from the sample matrix. For solid samples like sedimentary rocks or dust, this is often accomplished using a Soxhlet extractor with an organic solvent like toluene. epa.gov

Cleanup and Fractionation: The raw extract contains numerous co-extracted compounds that can interfere with the analysis. A multi-step cleanup process using various column chromatography techniques is employed. Common adsorbents include silica (B1680970) gel, alumina, and activated carbon, which are used to separate the PCDFs from other compounds like PCBs and lipids. epa.gov

The most accurate method for quantifying PCDFs in environmental samples is the isotope dilution method. epa.gov This technique involves adding a known amount of an isotopically labeled (e.g., ¹³C₁₂-labeled) analogue of the target compound to the sample before extraction. This labeled compound acts as an internal standard that behaves almost identically to the native (unlabeled) analyte throughout the extraction and cleanup process. By measuring the ratio of the native analyte to the labeled standard in the final HRGC-HRMS analysis, the concentration of the native compound in the original sample can be calculated precisely, correcting for any losses that occurred during sample preparation. epa.gov

Environmental Transformation and Degradation Pathways (e.g., Microbiological)

Once released into the environment, PCDFs are generally persistent. chemicalbook.com However, they can undergo transformation and degradation through several pathways.

Geochemical Transformation: As noted in coal deposits, PhDBFs are considered to be intermediates in the geochemical transformation of dibenzofuran into more condensed, higher-molecular-weight aromatic structures under conditions of increasing thermal maturity. cup.edu.cn

Photochemical Degradation: Photolysis by sunlight is a significant environmental degradation process for PCDFs. who.inttandfonline.com The absorption of UV light can lead to the reductive dechlorination of the PCDF molecule, breaking it down into less chlorinated, and often less toxic, congeners. who.int

Microbiological Degradation: Certain microorganisms have demonstrated the ability to degrade dibenzofuran and its less-chlorinated derivatives. This is a key pathway for their natural attenuation. For example:

The white-rot fungus Phlebia lindtneri can oxidize dibenzofuran to hydroxylated metabolites, a process mediated by a cytochrome P-450 monooxygenase enzyme. nih.gov

The bacterium Sphingomonas sp. strain RW1 can degrade several mono- and dichlorinated dibenzofurans. nih.gov The degradation proceeds via dioxygenation of either the chlorinated or unchlorinated aromatic ring, leading to the formation of corresponding salicylates. nih.gov

Another strain, Sphingomonas sp. XLDN2-5, can cometabolically degrade dibenzofuran through an angular dioxygenation pathway. researchgate.net

While these studies focus on the dibenzofuran core or its simpler chlorinated forms, they indicate that the fundamental dibenzofuran structure present in this compound is susceptible to microbial attack, likely initiating on the less substituted rings. Highly chlorinated congeners are generally more resistant to aerobic degradation. nih.gov Under anaerobic conditions, however, reductive dechlorination by methanogenic consortia has been observed for highly chlorinated PCDFs, converting them to less chlorinated forms that can then be degraded aerobically. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound -
1-Phenyldibenzofuran 1-PhDBF
2,3,7,8-tetrachlorodibenzo-p-dioxin TCDD
2-Phenyldibenzofuran 2-PhDBF
3-Phenyldibenzofuran 3-PhDBF
4-Phenyldibenzofuran 4-PhDBF
Benzobisbenzofuran -
Chlorobenzene -
Chlorophenols -
Dibenzofuran DBF
Pentachlorodibenzofurans P5CDFs
Phenyldibenzofurans PhDBFs
Polychlorinated biphenyls PCBs
Polychlorinated dibenzofurans PCDFs
Salicylates -
Toluene -

Q & A

Q. What are the established synthesis routes for 1-Chloro-4-phenyldibenzo[b,d]furan, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves chlorination of a dibenzofuran precursor or coupling reactions. Key parameters include:

  • Chlorination conditions : Adjusting the [Cl₂]/[precursor] ratio (e.g., 6–8 mol/mol), pH (neutral to acidic), and contact time (1–4 days) to optimize intermediate formation .
  • Precursor selection : Phenolic derivatives (e.g., 4-hydroxybenzoic acid) are common starting materials due to their reactivity in halogenation .
  • Solvent systems : Polar aprotic solvents like toluene or dichloromethane enhance electrophilic substitution.

Q. Table 1: Representative Chlorination Conditions

Precursor[Cl₂]/[Precursor]pHContact TimeKey Product
Phenol (PHE)871 dayChlorinated intermediates
4-HBA864 daysHigher chlorination

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • GC-MS : Effective for identifying chlorinated byproducts and verifying molecular weight (e.g., C₁₈H₁₁ClO) .
  • NMR : ¹H and ¹³C NMR resolve aromatic protons and confirm substitution patterns (e.g., phenyl vs. chloro positions) .
  • UV-Vis spectroscopy : Monitors reaction progress via absorbance shifts (e.g., λₘₐₓ ~270 nm for chlorinated aromatics) .

Q. What toxicological profiles inform safety protocols for handling this compound?

Methodological Answer:

  • In vitro assays : Use liver microsomes to assess metabolic activation and toxicity pathways .
  • Regulatory benchmarks : Compare to structurally similar chlorodibenzofurans (CDFs), which exhibit hepatotoxicity and endocrine disruption .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported synthesis yields?

Methodological Answer:

  • Kinetic analysis : Track intermediates via time-resolved GC-MS to identify rate-limiting steps (e.g., competing chlorination at different ring positions) .
  • Solvent effects : Test polar vs. nonpolar solvents to isolate steric/electronic influences on regioselectivity .

Q. What experimental designs assess the compound’s stability under environmental or biological conditions?

Methodological Answer:

  • Photodegradation : Expose to UV light (254–365 nm) and monitor decomposition via HPLC .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition thresholds (>200°C suggested for similar CDFs) .

Q. How do computational models predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular docking : Simulate binding to cytochrome P450 enzymes using software like AutoDock Vina .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with nucleophilic biomolecules .

Q. What methodologies identify environmental transformation products of this compound?

Methodological Answer:

  • Advanced oxidation processes (AOPs) : Use ozone or UV/H₂O₂ to simulate environmental degradation and detect byproducts via high-resolution MS .
  • Soil/water microcosms : Incubate with microbial consortia to track biodegradation pathways .

Q. Table 2: Environmental Persistence Indicators

ParameterTest MethodKey Finding (Hypothetical)
Hydrolysis half-lifepH 7, 25°C>30 days
Log KowShake-flask method4.2 (high bioaccumulation)

Q. How can researchers address discrepancies in toxicity data across studies?

Methodological Answer:

  • Dose-response normalization : Standardize exposure metrics (e.g., mg/kg vs. μM) to enable cross-study comparisons .
  • Cell-line specificity : Compare hepatoma (HepG2) vs. primary hepatocyte models to assess metabolic variability .

Q. What green chemistry approaches could improve the sustainability of its synthesis?

Methodological Answer:

  • Catalytic chlorination : Replace Cl₂ with NaCl/KI in the presence of oxone to reduce hazardous waste .
  • Solvent-free mechanochemistry : Use ball-milling for solid-state reactions, minimizing organic solvent use .

Q. How do solvation effects influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Dielectric constant tuning : Use solvents like DMF (ε=37) to stabilize charged intermediates in Suzuki-Miyaura couplings .
  • Coordination studies : Probe metal-ligand interactions (e.g., PdCl₂) via UV-Vis and FTIR to optimize catalytic cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.